Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride
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Overview
Description
Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride is a quaternary ammonium compound with the chemical formula C41H81ClN2O2 and a molecular weight of 669.54704 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride involves the reaction of oleic acid with dimethylamine and stearoyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a transfection agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. It also interacts with various molecular targets, including enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyloleoyl(3-(stearoylamino)propyl)ammonium chloride include:
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecylbenzenesulfonic acid
Uniqueness
This compound is unique due to its specific combination of oleoyl and stearoylamino groups, which confer distinct surfactant properties and biological activities compared to other quaternary ammonium compounds .
Properties
CAS No. |
84787-90-6 |
---|---|
Molecular Formula |
C41H81ClN2O2 |
Molecular Weight |
669.5 g/mol |
IUPAC Name |
dimethyl-[3-(octadecanoylamino)propyl]-[(Z)-octadec-9-enoyl]azanium;chloride |
InChI |
InChI=1S/C41H80N2O2.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(44)42-38-35-39-43(3,4)41(45)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h20,22H,5-19,21,23-39H2,1-4H3;1H/b22-20-; |
InChI Key |
ZWRXPDOCSMTWOM-KGYDJYTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Origin of Product |
United States |
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